molecular formula C24H32N2O9 B14772486 Thalidomide-C3-PEG4-OH

Thalidomide-C3-PEG4-OH

Katalognummer: B14772486
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: FOSVUOZPDLGGQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-C3-PEG4-OH is a key building block for proteolysis-targeting chimeras (PROTACs), designed to facilitate targeted protein degradation. It consists of a thalidomide-derived cereblon E3 ligase ligand, a tetraethylene glycol (PEG4) linker, and a terminal hydroxyl (-OH) group. This configuration enables covalent conjugation with target protein ligands via simple chemical reactions, such as esterification or click chemistry. The compound has a molecular formula of C₂₄H₃₂N₂O₉, a molecular weight of 492.525, and a purity ≥95% (HPLC). It is stored at 2–8°C and has a shelf life of 12 months . Notably, its 25 mg formulation is currently out of stock, which may impact research continuity .

Eigenschaften

Molekularformel

C24H32N2O9

Molekulargewicht

492.5 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H32N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,2,4,6-16H2,(H,25,28,29)

InChI-Schlüssel

FOSVUOZPDLGGQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG4-OH typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-C3-PEG4-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry and powder X-ray diffractometry are used to characterize the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-C3-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur .

Major Products Formed

The major products formed from these reactions include hydroxylated and substituted derivatives of Thalidomide-C3-PEG4-OH, which can have enhanced therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Thalidomide-C3-PEG4-OH has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and protein interactions.

    Medicine: Thalidomide-C3-PEG4-OH is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Thalidomide-C3-PEG4-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins such as IKZF1 and IKZF3. These proteins are involved in regulating immune responses and cell proliferation, making Thalidomide-C3-PEG4-OH effective in treating conditions like multiple myeloma .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares Thalidomide-C3-PEG4-OH with structurally related cereblon ligand-linker conjugates:

Compound Name Molecular Formula Molecular Weight PEG Length Terminal Group Purity Storage Condition Key Applications
Thalidomide-C3-PEG4-OH C₂₄H₃₂N₂O₉ 492.525 PEG4 -OH ≥95% 2–8°C PROTAC synthesis, protein degradation
Thalidomide-PEG4-COOH C₂₂H₂₆N₂O₁₀ 478.45 PEG4 -COOH ≥95% -20°C Carbodiimide-mediated conjugation
Thalidomide-O-PEG5-OH C₂₃H₃₀N₂O₁₀ 494.49 PEG5 -OH 95–98% Not specified Solubility-enhanced PROTACs
Thalidomide-O-amido-C4-N3 Not disclosed Not disclosed C4 -N₃ Not given -20°C (powder) Click chemistry-based conjugation
Thalidomide-PEG3-COOH C₂₀H₂₂N₂O₉ 434.4 PEG3 -COOH ≥95% -20°C Short-linker PROTACs

Key Observations :

  • Terminal Group : The -OH group in Thalidomide-C3-PEG4-OH allows for nucleophilic substitution reactions, whereas -COOH (e.g., Thalidomide-PEG4-COOH) enables carbodiimide coupling. Azide (-N₃) terminals (e.g., Thalidomide-O-amido-C4-N3) are used in copper-catalyzed click chemistry .
  • PEG Length : Longer PEG chains (e.g., PEG5 in Thalidomide-O-PEG5-OH) enhance solubility but may reduce cell permeability compared to PEG4 or PEG3 derivatives .
  • Stability : Amide-linked PEGs (e.g., Thalidomide-O-amido-C4-N3) exhibit higher resistance to enzymatic hydrolysis than ether-linked variants like Thalidomide-C3-PEG4-OH .
Pharmacokinetic and Conjugation Properties
  • Solubility : Thalidomide-O-amido-C4-N3 demonstrates high solubility in DMSO (40 mg/mL), advantageous for in vitro assays . Thalidomide-C3-PEG4-OH and PEG4-COOH derivatives show moderate solubility in organic solvents .
Research and Commercial Availability
  • Thalidomide-C3-PEG4-OH faces intermittent stock shortages, whereas Thalidomide-O-PEG5-OH and PEG4-COOH are commercially available .
  • Derivatives like Thalidomide-PEG4-Propargyl (CAS 2098799-77-8) offer alternative conjugation strategies via alkyne-azide cycloaddition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.